1-Isoquinolinyloxyacetaldehyde
Description
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
isoquinolin-1-yl acetate |
InChI |
InChI=1S/C11H9NO2/c1-8(13)14-11-10-5-3-2-4-9(10)6-7-12-11/h2-7H,1H3 |
InChI Key |
UTWKOJSBZVHWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=NC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Q & A
Basic Questions
Q. What are the recommended storage conditions to maintain the stability of 1-Isoquinolinyloxyacetaldehyde in laboratory settings?
- Answer : Store this compound in tightly sealed containers to prevent degradation from moisture or atmospheric exposure. Ensure storage areas are well-ventilated and free from incompatible substances. Avoid exposure to extreme temperatures or direct sunlight. For long-term stability, adhere to OSHA-compliant guidelines, which emphasize secure sealing and routine inspection of storage receptacles .
Q. What safety precautions are necessary when handling this compound to mitigate exposure risks?
- Answer : Use standard laboratory PPE (gloves, goggles, lab coats) during handling. In case of skin contact, immediately wash with water and seek medical advice if irritation persists (refer to precautionary codes P332+P313 and P337+P313). For accidental release, ensure proper ventilation and avoid environmental contamination by preventing entry into drains or groundwater. Fire risks are minimal, but use appropriate extinguishing agents (e.g., CO₂) if combustion occurs .
Q. What methodologies are recommended for synthesizing this compound in academic research?
- Answer : Synthesis typically involves oxidation or substitution reactions. For example, use oxidizing agents like potassium permanganate (KMnO₄) under controlled acidic conditions or employ alkyl halides for functionalization. Ensure reaction monitoring via TLC or HPLC to track intermediate formation. Purification steps may include column chromatography or recrystallization. For related isoquinoline derivatives, protocols from analogous compounds (e.g., oxalamide derivatives) can be adapted .
Advanced Research Questions
Q. How should researchers address contradictory data in studies involving this compound, particularly in mechanistic analyses?
- Answer : Contradictions often arise from variability in reaction conditions or impurities. To resolve discrepancies:
- Replicate experiments under standardized conditions (e.g., pH, temperature).
- Validate analytical methods (e.g., NMR, mass spectrometry) to confirm compound purity.
- Cross-reference findings with prior studies to identify methodological differences (e.g., solvent effects or catalytic systems).
- Discuss limitations transparently in publications, as recommended in academic writing guidelines .
Q. What advanced spectroscopic or computational techniques are suitable for elucidating the electronic properties of this compound?
- Answer : Density Functional Theory (DFT) calculations can predict electronic transitions and molecular orbital interactions. Experimentally, UV-Vis spectroscopy paired with fluorescence quenching assays may reveal charge-transfer behavior. For structural confirmation, X-ray crystallography or high-resolution mass spectrometry (HRMS) is advised. Comparative studies with structurally related isoquinoline derivatives (e.g., benzo[de]isoquinolines) can provide mechanistic insights .
Q. What best practices should researchers follow when presenting data on this compound in academic publications?
- Answer :
- Data Organization : Use tables to summarize key physicochemical properties (e.g., melting point, solubility) and spectral data (e.g., NMR shifts).
- Figures : Include reaction schemes and mechanistic diagrams, ensuring high graphical quality.
- Appendices : Archive raw data (e.g., chromatograms) in supplementary materials to avoid cluttering the main text.
- Conclusion Structure : Highlight universal principles derived from experiments, unresolved anomalies, and theoretical/practical implications, as outlined in academic formatting guidelines .
Methodological Notes
- Disposal : Follow local regulations for chemical waste disposal (P501). Neutralize residues before disposal to minimize environmental impact .
- Research Design : Align hypotheses with gaps in isoquinoline chemistry, such as unexplored substituent effects or bioactivity profiles. Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
